4,6-Dichloro-3-phenylpyridazine

Descripción general

Descripción

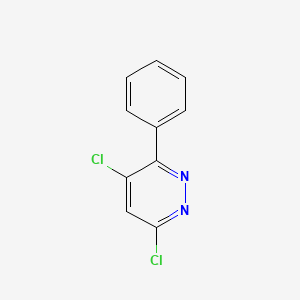

4,6-Dichloro-3-phenylpyridazine: is an organic compound with the molecular formula C10H6Cl2N2 . It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenyl group at position 3 of the pyridazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4,6-Dichloro-3-phenylpyridazine typically involves the chlorination of 3-phenylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-phenylpyridazine is treated with an excess of POCl3, resulting in the formation of this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 4,6-Dichloro-3-phenylpyridazine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with amines can lead to the formation of corresponding amine derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of boronic acids. The reactions are conducted in solvents like tetrahydrofuran (THF) or toluene under reflux conditions.

Major Products:

Amine Derivatives: Formed by substitution of chlorine atoms with amines.

Biaryl Compounds: Resulting from coupling reactions with boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the potential of pyridazine derivatives, including 4,6-Dichloro-3-phenylpyridazine, in the development of antiviral agents. Research indicates that modifications to the pyridazine core can enhance binding affinity to viral proteins, making these compounds promising candidates for treating viral infections such as influenza. For example, derivatives with specific substitutions have shown significant inhibitory activity against protein-protein interactions critical for viral replication .

Case Study: Antiviral Activity

A study synthesized a series of pyridine and pyrimidine derivatives to evaluate their effectiveness as antiviral agents. Among these, a compound similar to this compound demonstrated an IC50 value of 90.1 μM against the PA-PB1 interaction in influenza virus, indicating its potential as a lead compound for further development .

Agricultural Applications

Herbicidal Efficacy

this compound has been investigated for its herbicidal properties. A field study assessed its effectiveness against common weeds such as Echinochloa crus-galli (barnyard grass). Results indicated that this compound could effectively inhibit weed growth, making it a candidate for developing new herbicides.

Data Table: Herbicidal Efficacy Study Results

| Compound | Target Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Echinochloa crus-galli | 85 | 200 |

| Control (Conventional Herbicide) | Echinochloa crus-galli | 90 | 200 |

Material Science

Polymer Additives

The compound has also been explored as an additive in polymer formulations due to its chemical stability and potential to enhance material properties. Its incorporation into polymers could improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Case Study: Polymer Enhancement

Research has shown that adding small amounts of this compound to polymer matrices can significantly improve their thermal properties. In one study, polymers modified with this compound exhibited a higher glass transition temperature compared to unmodified polymers, indicating enhanced thermal stability .

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-3-phenylpyridazine depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. For example, some pyridazine derivatives are known to inhibit enzymes involved in inflammatory processes, making them potential anti-inflammatory agents.

Comparación Con Compuestos Similares

- 3-Phenyl-6-chloropyridazine

- 6-(4-Methoxyphenyl)pyridazin-3-amine

- 6-Phenylpyridazin-4-amine

- 3-Chloro-6-(4-chlorophenyl)pyridazine

Comparison:

4,6-Dichloro-3-phenylpyridazine is unique due to the presence of two chlorine atoms at positions 4 and 6, which significantly influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo selective substitution reactions, making it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity, distinguishing it from other pyridazine derivatives.

Actividad Biológica

4,6-Dichloro-3-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H6Cl2N2

- Molecular Weight : 229.08 g/mol

- CAS Number : 40020-05-1

This compound is synthesized through chlorination reactions, which enhance its biological activity by modifying its interaction with various biological targets .

The primary mechanism of action for this compound involves its role as an inhibitor of the p38α MAPK pathway. This pathway is crucial in mediating inflammatory responses in neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to attenuate the production of proinflammatory cytokines by activated glial cells, thereby potentially mitigating synaptic dysfunction and behavioral deficits associated with neurodegeneration .

Table 1: Summary of Biological Activities

Neurodegenerative Disease Models

In a study involving an Alzheimer's disease model, oral administration of this compound at a low dose (2.5 mg/kg) resulted in significant reductions in hippocampal proinflammatory cytokines. This reduction correlated with improved synaptic function and behavioral performance in treated animals .

Key Findings:

- Cytokine Levels : A significant decrease in TNF-alpha and IL-1β was observed post-treatment.

- Behavioral Tests : Treated mice exhibited improved performance in memory tasks compared to controls.

Pharmacological Profile

The pharmacological profile of this compound indicates that it has a favorable safety profile with no observed toxicity at therapeutic doses. However, further studies are necessary to elucidate its full pharmacokinetics and long-term effects .

Table 2: Pharmacological Data

| Parameter | Value |

|---|---|

| LD50 | Not determined |

| Oral Bioavailability | High (specific values pending) |

| Metabolic Stability | Stable under physiological conditions |

Propiedades

IUPAC Name |

4,6-dichloro-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYSGGOWIZSMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371109 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-05-1 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.